Technical Guide: Physicochemical Properties of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
Technical Guide: Physicochemical Properties of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate (CAS No: 169750-01-0) is a chiral synthetic building block widely utilized in medicinal chemistry and drug discovery. Its structural motif is incorporated into various pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, alongside detailed experimental protocols for the determination of key physicochemical parameters.
Core Physical Properties
The following table summarizes the available quantitative data for (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate. It is important to note that some physical properties, such as a definitive melting point and specific optical rotation, are not widely reported in publicly available literature, indicating that it may exist as a liquid or oil at room temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [2] |
| Boiling Point | 268.3 ± 29.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 116.0 ± 24.3 °C | |
| Exact Mass | 200.152477885 Da | [2] |
| Polar Surface Area (PSA) | 41.6 Ų | [2] |
| LogP (octanol-water) | 0.9 | [2] |
| Vapour Pressure | 0.0 ± 0.5 mmHg at 25°C | |
| Physical State | Not definitively reported; the hydrochloride salt is a liquid. | [3] |
| Melting Point | Not available. | |
| Specific Optical Rotation | Not available. |
Experimental Protocols
Detailed experimental procedures for the characterization of a novel or existing chemical entity are critical for reproducibility and regulatory compliance. Below are standard protocols for determining key physical properties of a compound like (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate.
Melting Point Determination
The melting point is a fundamental property for the characterization and purity assessment of a solid compound.
Methodology: Capillary Method
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Sample Preparation: A small amount of the dried, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.
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Apparatus: A calibrated melting point apparatus with a heated block and a magnifying lens for observation is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The temperature is raised rapidly to about 10-15 °C below the expected melting point.
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The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
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The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
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The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).
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Specific Optical Rotation
For a chiral molecule, the specific rotation is a characteristic physical constant.
Methodology: Polarimetry
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Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol, methanol, or chloroform) at a known concentration (c, in g/mL).
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Apparatus: A polarimeter, typically using the sodium D-line (589 nm) as the light source, is employed. The sample is contained in a cell of a known path length (l, in decimeters).
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Procedure:
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The polarimeter is calibrated with a blank solvent-filled cell to determine the zero reading.
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The sample solution is placed in the polarimeter cell, ensuring no air bubbles are in the light path.
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The observed angle of rotation (α) is measured at a specific temperature (T).
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The specific rotation [α]TD is calculated using the formula: [α]TD = α / (l × c)
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For comparison, the related compound (S)-3-(Boc-amino)pyrrolidine has a reported specific rotation of [α]/D -21.5±2.0°, with c = 1 in ethanol.[4]
Solubility Determination
Solubility is a critical parameter influencing bioavailability and formulation development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology: Shake-Flask Method
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Preparation: An excess amount of the solid compound is added to a series of vials containing different solvents of interest (e.g., water, buffers at various pH values, ethanol, isopropanol, acetonitrile).
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Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
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Sample Processing:
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The resulting saturated solutions are filtered through a non-binding syringe filter (e.g., 0.22 µm) to remove undissolved solids.
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The filtrate is then diluted with a suitable solvent for analysis.
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Quantification: The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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Reporting: The solubility is reported in units such as mg/mL or µg/mL for each solvent at the specified temperature. While specific data for the title compound is lacking, a related compound, (S)-3-(Boc-amino)pyrrolidine, is reported to be soluble in water, chloroform, and methanol.[5]
Application in Drug Discovery: A Synthetic Workflow
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate is a valuable chiral intermediate. For instance, the structurally related (S)-3-(Boc-amino)pyrrolidine is used in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[4] The following diagram illustrates a generalized workflow where such a building block would be utilized.
Caption: Generalized workflow for synthesizing a bioactive molecule.
Conclusion
References
- 1. CAS#:169750-01-0 | (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | Chemsrc [chemsrc.com]
- 2. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
